molecular formula C33H54O6 B570068 Aphagranin A CAS No. 1318173-53-3

Aphagranin A

Cat. No. B570068
CAS RN: 1318173-53-3
M. Wt: 546.789
InChI Key: AFCYWZPQVMRZHS-FHUISOBUSA-N
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Description

Aphagranin A is a protocitric acid compound . It exhibits strong antiproliferative activity against the growth of six lines of human cancer cells (MCF-7, A549, HepG2, Bel-7402, SGC-7901, and BGC-823) .


Molecular Structure Analysis

The molecular weight of Aphagranin A is 546.78 and its formula is C33H54O6 . The exact molecular structure analysis is not available in the retrieved papers.


Physical And Chemical Properties Analysis

Aphagranin A is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The complete physical and chemical properties analysis is not available in the retrieved papers.

Scientific Research Applications

  • Antiproliferative Activities Against Cancer Cells : Aphagranin A has exhibited significant inhibitory activities against the growth of various human cancer cell lines, showing strong antiproliferative activity. This is especially notable in its effectiveness against cancer cell lines with IC50 values less than 10 µM, demonstrating much stronger activity compared to its epimer, Aphagranin B, which shows no such activities with IC50 over 20 µM (Wang, Zhang, Wang, Wei, Luo, Luo, Yang, Yao, Sun, & Kong, 2012).

  • Structural Elucidation for Further Research : The complete NMR data assignment for Aphagranin A, along with other protolimonoids, has been achieved. This structural elucidation is crucial for enabling further research and understanding of its biochemical properties and potential therapeutic uses (Wang, Zhang, Luo, & Kong, 2011).

Safety and Hazards

Aphagranin A is not classified as a hazardous substance or mixture . In case of contact with eyes or skin, it is recommended to flush with plenty of water .

Mechanism of Action

Aphagranin A is a protocitric acid compound isolated from the natural Aphanamixis grandifolia . This article will cover the mechanism of action of Aphagranin A, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

It is known that Aphagranin A interacts with its targets, but the specific nature of these interactions and the resulting changes are subjects of ongoing research .

properties

IUPAC Name

(5R,9R,10R,13S,14S,17S)-17-[(2S,5S)-5-hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O6/c1-29(2)25-12-11-23-22(31(25,5)16-15-26(29)35)14-18-32(6)21(13-17-33(23,32)7)20(28(37-8)38-9)19-24(34)27(36)30(3,4)39-10/h11,20-22,25,27-28,36H,12-19H2,1-10H3/t20-,21-,22-,25-,27+,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCYWZPQVMRZHS-FHUISOBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C(CC(=O)C(C(C)(C)OC)O)C(OC)OC)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C([C@@H]1CC=C3[C@@H]2CC[C@@]4([C@@]3(CC[C@H]4[C@H](CC(=O)[C@H](C(C)(C)OC)O)C(OC)OC)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aphagranin A

Q & A

Q1: What is the origin of Aphagranin A and what other compounds were discovered alongside it?

A1: Aphagranin A was first isolated from the stem bark of the Aphanamixis grandifolia plant. [] This discovery was part of a larger investigation into the cytotoxic triterpenoid constituents of two plants from the Meliaceae family. Along with Aphagranin A, researchers identified nineteen other new tirucallane-type triterpenoids (Aphagranins B-T), as well as ten known triterpenoids. []

Q2: The research paper mentions that Aphagranin A belongs to a unique class of compounds. What makes its structure particularly interesting?

A2: While Aphagranin A shares a structural family resemblance with other tirucallane-type triterpenoids, one specific compound discovered in the same study stands out. Aphagranin S (compound 19) is the first protolimonoid ever identified that contains a pyrrole ring within its structure. [] This discovery highlights the structural diversity within this class of compounds and opens up new avenues for exploring their biological activity and potential applications.

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